

Technical Guide: Discovery, Origin, and Analysis of Angiotensin II

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Arg-arg-arg-ala-asp-asp-ser-[asp]5*

Cat. No.: *B589699*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin II is an octapeptide hormone with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. It is the principal bioactive product of the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. Its discovery stemmed from early investigations into the causes of hypertension, leading to the identification of a potent vasopressor substance. This guide details the discovery, origin, and key experimental methodologies used to characterize Angiotensin II and its signaling pathways.

Discovery and Origin

The discovery of Angiotensin II was a multi-step process. In 1898, Tigerstedt and Bergman identified a pressor substance from rabbit kidney extracts, which they named "renin". Later, in the 1930s and 1940s, research by Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina independently isolated a substance produced by the action of renin on a plasma globulin, which they named "angiotonin" and "hypertensin," respectively. The two groups later agreed on the name "angiotensin". It was subsequently discovered that this initial substance, Angiotensin I, was a decapeptide that was then cleaved into the active octapeptide,

Angiotensin II, by an enzyme found in the lungs, now known as Angiotensin-Converting Enzyme (ACE).

The origin of Angiotensin II is a proteolytic cascade:

- Angiotensinogen, a precursor protein produced primarily by the liver, is cleaved by renin, an enzyme released from the kidneys in response to low blood pressure.
- This cleavage produces the inactive decapeptide, Angiotensin I.
- Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs, removes two C-terminal residues from Angiotensin I to form the active octapeptide, Angiotensin II.

Quantitative Data

The following tables summarize key quantitative data related to Angiotensin II and its primary receptor, AT1.

Table 1: Binding Affinity of Angiotensin II and Analogs to the AT1 Receptor

Ligand	Receptor Type	Ki (nM)	Source Organism/Cell Line
Angiotensin II	AT1	0.2 - 1.5	Rat liver membranes
Saralasin	AT1	0.1 - 0.5	Bovine adrenal membranes
Losartan	AT1	15 - 25	Human recombinant (CHO cells)
Valsartan	AT1	2 - 10	Rabbit aorta

Table 2: Physiological Concentrations of Angiotensin Peptides

Peptide	Condition	Plasma Concentration (pg/mL)
Angiotensin I	Normal sodium diet	10 - 40
Angiotensin II	Normal sodium diet	5 - 30
Angiotensin II	Low sodium diet	50 - 150

Experimental Protocols

Radioimmunoassay (RIA) for Angiotensin II Quantification

This protocol describes a common method for measuring Angiotensin II levels in plasma.

- **Sample Collection:** Collect blood in chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., o-phenanthroline) to prevent peptide degradation.
- **Plasma Separation:** Centrifuge the blood at 4°C to separate plasma.
- **Solid-Phase Extraction:** Extract Angiotensin II from plasma using C18 Sep-Pak cartridges.
 - Wash the cartridge with methanol, then water.
 - Acidify the plasma sample and load it onto the cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute Angiotensin II with a methanol/water solution.
- **Assay:**
 - Incubate the extracted sample with a known amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II) and a specific primary antibody against Angiotensin II.
 - Add a secondary antibody to precipitate the primary antibody-antigen complex.
 - Centrifuge to pellet the precipitate.

- Measure the radioactivity of the pellet using a gamma counter.
- Quantification: Calculate the concentration of Angiotensin II in the sample by comparing the results to a standard curve generated with known concentrations of unlabeled Angiotensin II.

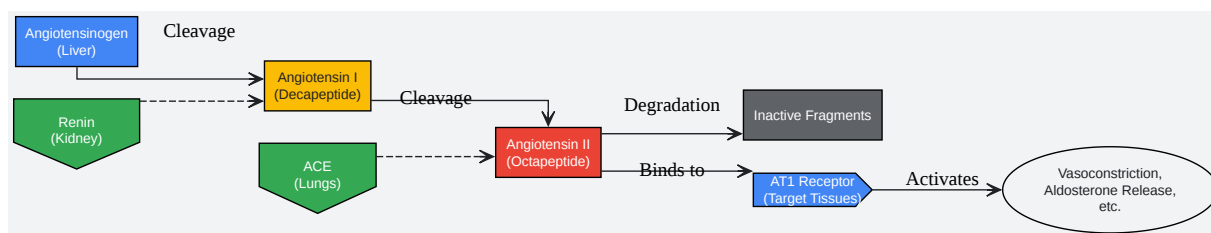
Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is used to determine the binding affinity (K_i) of compounds for the Angiotensin II AT1 receptor.

- Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver, adrenal glands, or cells overexpressing the receptor).
- Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., [^3H]Losartan or ^{125}I -Ang II), and varying concentrations of the unlabeled competitor compound (the drug being tested).
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter.
- Detection: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC_{50} value. Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

Mandatory Visualizations

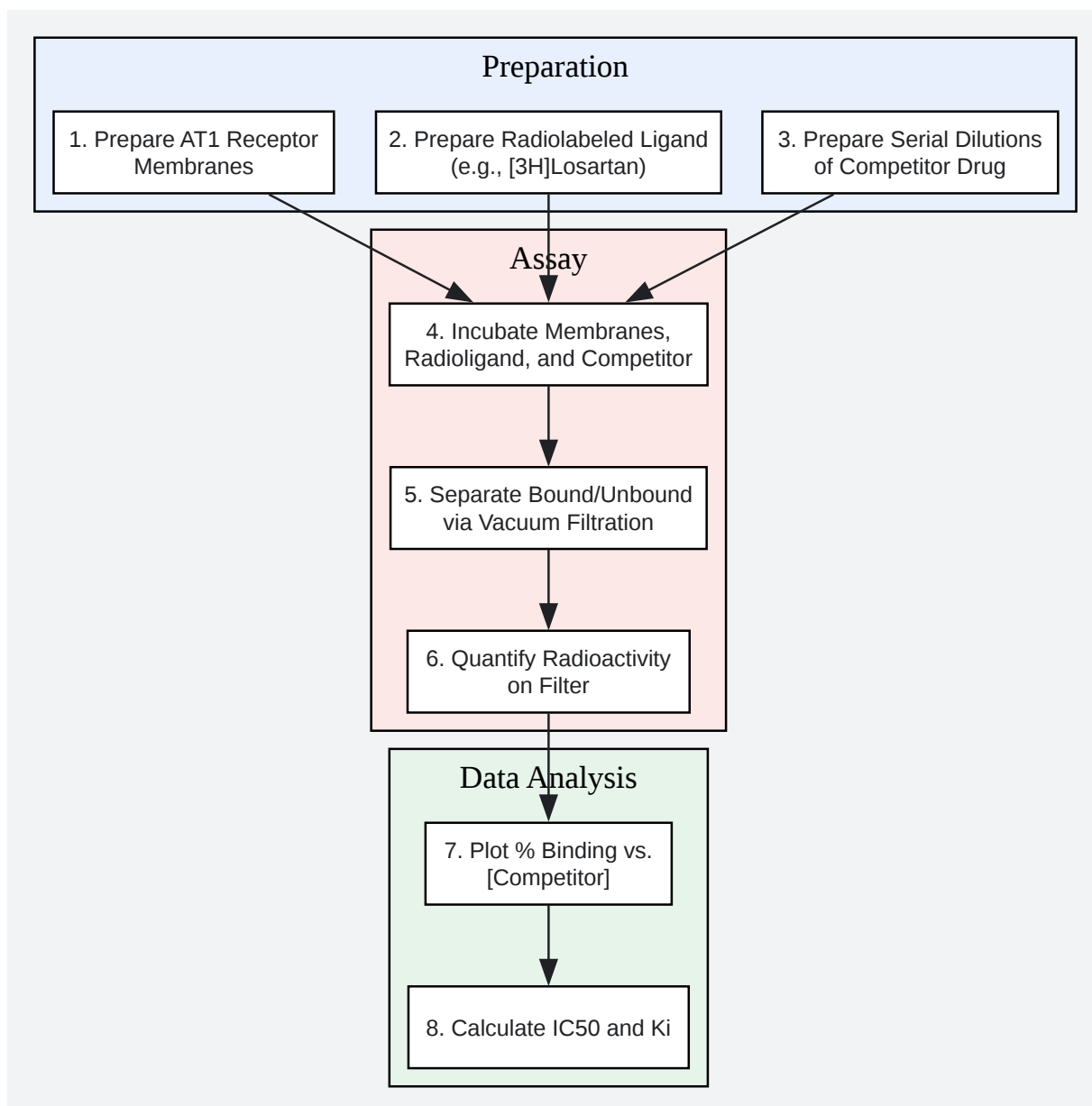
Renin-Angiotensin System Cascade



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Caption: The proteolytic cascade of the Renin-Angiotensin System.

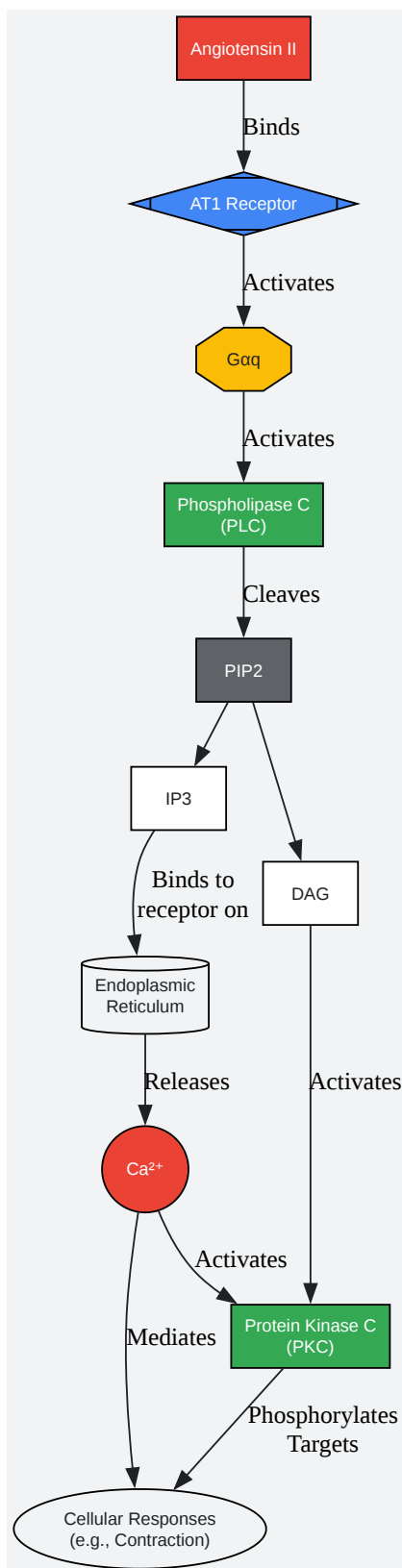
Experimental Workflow for Receptor Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Angiotensin II Gq Signaling Pathway



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

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